molecular formula C6H6O2 B009518 (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol CAS No. 106817-54-3

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol

Cat. No.: B009518
CAS No.: 106817-54-3
M. Wt: 122.066 g/mol
InChI Key: QIGBRXMKCJKVMJ-YROCTSJKSA-N
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Description

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is a radiolabeled derivative of hydroquinone, where the carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. This compound is used primarily in scientific research to trace and study biochemical pathways and reactions due to its radioactive properties.

Properties

IUPAC Name

(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-triene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H/i1+2,2+2,3+2,4+2,5+2,6+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGBRXMKCJKVMJ-YROCTSJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH]1=[14CH][14C](=[14CH][14CH]=[14C]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302917
Record name 1,4-Benzenediol-1,2,3,4,5,6-14C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106817-54-3
Record name 1,4-Benzenediol-1,2,3,4,5,6-14C6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106817-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediol-1,2,3,4,5,6-14C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Total Synthesis from 14C-Labeled Building Blocks

Total synthesis offers greater control over isotopic placement. A retrosynthetic analysis suggests the following steps:

  • Diels-Alder Cycloaddition : A 14C-labeled diene (e.g., 1,3-butadiene-1,2,3,4-14C4) reacts with a labeled dienophile (e.g., acetylene-1,2-14C2) to form a 14C6-labeled cyclohexene derivative.

  • Oxidation : The cyclohexene intermediate is oxidized to introduce hydroxyl groups at positions 1 and 4.

This route, while theoretically viable, faces practical challenges in sourcing uniformly labeled dienes and dienophiles.

Stabilization of the Cyclohexatriene System

The nonaromatic cyclohexa-1,3,5-triene core is inherently unstable, tending to aromatize to benzene. To mitigate this, Diercks and Vollhardt’s work on constrained trienes provides a model. By embedding the triene within a bicyclic framework (e.g., a cyclobutane-fused system), conjugation is disrupted, stabilizing the triene moiety. Applying this strategy to the labeled diol would require:

  • Synthesis of a 14C-labeled bicyclic precursor.

  • Selective oxidation or functionalization to introduce hydroxyl groups.

Analytical and Spectral Characterization

Confirming isotopic uniformity and structural integrity necessitates advanced analytical techniques:

  • Mass Spectrometry : High-resolution MS verifies the 14C6 label via molecular ion clusters.

  • NMR Spectroscopy : Despite 14C’s low NMR sensitivity, isotopic enrichment enhances signal detection, allowing confirmation of the triene system’s geometry.

Challenges and Limitations

  • Isotopic Dilution : Even trace amounts of unlabeled reagents can dilute isotopic purity.

  • Side Reactions : The triene system’s propensity for dimerization or oxidation necessitates inert reaction conditions.

  • Cost and Availability : 14C-labeled precursors are expensive and require specialized handling.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is used extensively in scientific research, including:

    Chemistry: Studying reaction mechanisms and pathways.

    Biology: Tracing metabolic pathways and enzyme activities.

    Medicine: Investigating drug metabolism and pharmacokinetics.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol involves its incorporation into biochemical pathways where it acts as a tracer. The radioactive carbon-14 allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone: The non-radiolabeled version of the compound.

    Benzoquinone: An oxidized derivative of hydroquinone.

    Phenol: A simpler aromatic compound with a single hydroxyl group.

Uniqueness

(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol is unique due to its radiolabeled nature, which allows for precise tracking and study of its behavior in various systems. This makes it an invaluable tool in research applications where understanding the detailed mechanisms and pathways is crucial.

Q & A

Basic: What is the rationale for using ¹⁴C isotopic labeling in this compound, and how does it influence experimental design?

Answer:
The ¹⁴C labeling at all six carbons enables precise tracking of the compound’s metabolic or environmental fate. For example, in biological studies, researchers can use liquid scintillation counting or autoradiography to quantify incorporation into cellular systems or degradation products. In environmental chemistry, isotopic labeling helps distinguish the compound from natural analogs in degradation studies . Experimental design must account for radiation safety protocols, quenching effects in spectroscopic analysis, and calibration of detectors for accurate ¹⁴C quantification.

Basic: How can the structure of (1,2,3,4,5,6-¹⁴C₆)Cyclohexa-1,3,5-triene-1,4-diol be confirmed using spectroscopic methods?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Identify hydroxyl protons (δ 1.5–2.5 ppm, broad) and conjugated triene carbons (δ 120–140 ppm). The ¹⁴C labeling does not affect chemical shifts but may require adjusted integration for isotopic abundance.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with a mass increase of 6 Da due to ¹⁴C substitution. Isotopic peaks will follow a distinct pattern compared to non-labeled analogs.
  • IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) validate functional groups.
    Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with standard spectral libraries .

Advanced: What synthetic challenges arise when introducing ¹⁴C isotopes into the cyclohexatriene-diol system, and how can they be addressed?

Answer:
Synthesis challenges include:

  • Isotopic Purity : Ensuring uniform ¹⁴C incorporation without ¹²C contamination. Use of ¹⁴C-enriched precursors (e.g., ¹⁴C-labeled acetylene or benzene derivatives) in Suzuki-Miyaura cross-coupling reactions (see Miyaura & Suzuki, 1995) minimizes isotopic dilution .
  • Thermal Instability : The conjugated triene system is prone to Diels-Alder reactions or oxidation. Protecting hydroxyl groups (e.g., silylation) during synthesis and using inert atmospheres (N₂/Ar) mitigate side reactions.
  • Purification : Radiolabeled byproducts require specialized separation (e.g., radio-HPLC) to isolate the target compound.

Advanced: How can researchers resolve contradictions in kinetic data between in vitro and in vivo studies involving this compound?

Answer:
Contradictions often stem from differing reaction environments (e.g., pH, enzyme presence). Methodological approaches include:

  • Compartmental Modeling : Track ¹⁴C-labeled metabolites in vivo using mass balance equations and compare with in vitro rate constants.
  • Isotope Tracing : Use stable isotope-resolved metabolomics (SIRM) to distinguish host vs. microbial degradation pathways in complex systems.
  • Control Experiments : Replicate in vitro conditions (e.g., simulated biological fluids) to identify confounding factors like protein binding or pH-dependent hydrolysis .

Basic: What are the key considerations for designing stability studies of this compound under varying environmental conditions?

Answer:
Stability studies should evaluate:

  • Thermal Degradation : Accelerated aging at elevated temperatures (40–60°C) with HPLC monitoring to assess decomposition products.
  • Photolytic Sensitivity : UV/Vis exposure to test for [4π] electrocyclic ring-opening of the triene system.
  • Hydrolytic Stability : pH-dependent studies (pH 2–12) to probe diol esterification or oxidation.
    Reference environmental fate data for analogous cyclohexane derivatives (e.g., volatility, half-life in water) to extrapolate behavior .

Advanced: How does the conjugated triene-diol system influence electronic properties, and what computational methods validate these effects?

Answer:
The triene system introduces π-conjugation, lowering the HOMO-LUMO gap and enhancing electrophilicity. Computational validation involves:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density distributions and predict reactivity sites.
  • TD-DFT : Simulate UV spectra to correlate with experimental λ_max values (e.g., ~260 nm for triene absorption).
  • NMR Chemical Shift Prediction : Tools like GIAO (Gauge-Including Atomic Orbitals) validate experimental shifts, accounting for ¹⁴C isotopic effects .

Basic: What IUPAC naming conventions apply to this compound, and how do they clarify its structure?

Answer:
The name follows IUPAC rules:

  • Cyclohexa-1,3,5-triene : A six-membered ring with conjugated double bonds at positions 1, 3, and 5.
  • 1,4-diol : Hydroxyl groups at positions 1 and 4.
  • (1,2,3,4,5,6-¹⁴C₆) : ¹⁴C isotopes at all six carbons.
    This nomenclature avoids ambiguity in substituent positions and isotopic labeling, critical for reproducibility in synthetic protocols .

Advanced: What mechanistic insights can be gained from studying isotopic effects in reactions involving this compound?

Answer:
¹⁴C labeling enables:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., hydroxylation or epoxidation) between ¹⁴C and ¹²C analogs to infer rate-determining steps.
  • Tracer Studies : Identify metabolic pathways (e.g., via ¹⁴CO₂ release in mineralization assays) or non-enzymatic degradation routes.
  • Stereochemical Analysis : Use ¹⁴C-labeled intermediates to track stereoselectivity in enzyme-catalyzed reactions via chiral HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol
Reactant of Route 2
(1,2,3,4,5,6-14C6)Cyclohexa-1,3,5-triene-1,4-diol

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